molecular formula C10H21NO4S B1264970 N,N-dihydroxypentahomomethionine

N,N-dihydroxypentahomomethionine

Cat. No. B1264970
M. Wt: 251.35 g/mol
InChI Key: RIBOHFDQFNREER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dihydroxypentahomomethionine is an N,N-dihydroxy-alpha-amino acid having a 8-thianonyl substituent at the 2-position. It derives from a pentahomomethionine. It is a conjugate acid of a N,N-dihydroxypentahomomethioninate.

Scientific Research Applications

Methionine Derivatives in Biochemical Research

  • Biochemical Properties of Acetylornithinase in Escherichia Coli : This study explored the biochemical properties of acetylornithinase in Escherichia coli using acetyl-nn-methionine and other acetylamino acids (Vogel & Bonner, 1956).

  • Application in Membrane Structure Analysis : NBD-lipid analogues, including a fluorescent sterol, were reduced to nonfluorescent derivatives using dithionite, a method potentially applicable in studying membrane structures and lipid transport (McIntyre & Sleight, 1991).

  • Synthesis and Study of Piperidinols : The synthesis of trans-2-substituted-3-hydroxypiperidines, including a method for producing diverse piperidinols, could be relevant for the synthesis of complex methionine derivatives (Archibald et al., 2012).

  • Biosynthesis of Lantibiotics : Research on lantibiotics, peptides containing modified amino acids like methionine, highlighted their potential applications due to novel biosynthetic mechanisms and biological activities (Sahl et al., 1995).

Additional Relevant Studies

  • Statistical Methods in Nutritional Methionine Research : This study focused on appropriate statistical methods for comparing sources of nutritional methionine, which might be relevant for research involving N,N-dihydroxypentahomomethionine in a nutritional context (Kratzer & Littell, 2006).

  • Iron Oxide Removal in Soil and Clays : A study on the removal of iron oxides from soils using a dithionite-citrate system may provide insights into the chemical interactions and applications of dithionite, which could be relevant to methionine derivatives (Mehra, 1958).

properties

Product Name

N,N-dihydroxypentahomomethionine

Molecular Formula

C10H21NO4S

Molecular Weight

251.35 g/mol

IUPAC Name

2-(dihydroxyamino)-9-methylsulfanylnonanoic acid

InChI

InChI=1S/C10H21NO4S/c1-16-8-6-4-2-3-5-7-9(10(12)13)11(14)15/h9,14-15H,2-8H2,1H3,(H,12,13)

InChI Key

RIBOHFDQFNREER-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCC(C(=O)O)N(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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